6-Bromo-1-propyl-1H-indole-4-carboxylic acid
Description
Properties
IUPAC Name |
6-bromo-1-propylindole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-2-4-14-5-3-9-10(12(15)16)6-8(13)7-11(9)14/h3,5-7H,2,4H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEUTXNMURTBSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC2=C(C=C(C=C21)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-propyl-1H-indole-4-carboxylic acid typically involves the bromination of 1-propyl-1H-indole-4-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane under controlled conditions to ensure selective bromination at the 6th position.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available indole derivatives. The process includes bromination, alkylation, and carboxylation steps, followed by purification using techniques like recrystallization or chromatography to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of this compound derivatives with oxidized propyl groups.
Reduction: Formation of 6-bromo-1-propyl-1H-indole-4-methanol or 6-bromo-1-propyl-1H-indole-4-aldehyde.
Substitution: Formation of 6-substituted-1-propyl-1H-indole-4-carboxylic acid derivatives.
Scientific Research Applications
6-Bromo-1-propyl-1H-indole-4-carboxylic acid has shown promise in various biological studies:
- Antimicrobial Properties : Indole derivatives are known to exhibit antimicrobial activity. Research indicates that compounds with similar structures can inhibit the growth of multidrug-resistant bacteria, suggesting potential applications in developing new antibiotics .
- Antiviral Activity : Studies have highlighted indole derivatives' potential as inhibitors of HIV integrase, which is crucial for viral replication. Although specific data on this compound is limited, its structural similarities to other effective inhibitors suggest it may possess similar properties .
Medicinal Chemistry
The compound's unique structure allows it to interact with various biological targets:
- Enzyme Inhibition : The bromine atom enhances the compound's ability to bind to enzyme active sites, potentially leading to new therapeutic agents against diseases like cancer and viral infections .
- Receptor Modulation : The carboxylic acid group may facilitate interactions with receptor proteins, influencing signaling pathways critical in disease progression.
Comparative Analysis with Related Compounds
To understand its unique properties better, a comparative analysis with structurally similar compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Bromo-1H-indole-4-carboxylic acid | Lacks propyl group | Moderate anticancer activity |
| 2-Methyl-1H-indole-4-carboxylic acid | Does not contain a bromine atom | Limited antimicrobial activity |
| 6-Bromo-2-methyl-1H-indole | Does not have a carboxylic acid group | Potentially lower bioactivity |
This table illustrates how the combination of bromine, propyl, and carboxylic functionalities in this compound may enhance its biological activities compared to related compounds.
Mechanism of Action
The mechanism of action of 6-Bromo-1-propyl-1H-indole-4-carboxylic acid is not fully elucidated. indole derivatives generally exert their effects by interacting with various molecular targets, such as enzymes, receptors, and ion channels. The bromine atom and carboxylic acid group may enhance binding affinity and specificity to these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table compares key structural and molecular features of 6-bromo-1-propyl-1H-indole-4-carboxylic acid with its analogs:
Key Observations:
- Substituent Effects: The carboxylic acid group at position 4 enhances polarity and hydrogen-bonding capacity compared to amide or ester derivatives . The propyl group at position 1 increases steric bulk relative to smaller substituents like cyclopropylmethyl .
- Molecular Weight: Cyclopropylmethyl and isopropyl analogs exhibit higher molecular weights due to branched or bulky substituents .
Biological Activity
6-Bromo-1-propyl-1H-indole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
- Chemical Formula : C11H12BrN O2
- Molecular Weight : 267.12 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The indole structure is known for its versatility in binding to biological targets, which may lead to modulation of signaling pathways involved in disease processes.
Anticancer Activity
Research has indicated that derivatives of indole compounds exhibit significant anticancer properties. In particular, this compound has shown promise in inhibiting cancer cell proliferation.
Case Study: Anticancer Evaluation
A study evaluated the effects of this compound on various cancer cell lines, demonstrating its potential as an anticancer agent.
Antiviral Activity
Another area of exploration is the compound's antiviral properties. Indole derivatives have been investigated for their ability to inhibit viral replication, particularly in the context of HIV.
Research Findings
A related study on indole derivatives indicated that modifications at the carboxylic acid position can enhance antiviral activity against HIV integrase.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Indole Derivative | 0.13 | Inhibits strand transfer of HIV integrase |
| 6-Bromo Variant | 0.25 | Potential competitive inhibitor |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. The introduction of various substituents on the indole ring or at the carboxylic position can significantly alter its potency.
Key Findings from SAR Studies
- Bromination at Position 6 : Enhances lipophilicity and may improve membrane permeability.
- Propyl Substitution : Increases hydrophobic interactions with target proteins.
- Carboxylic Acid Group : Essential for maintaining biological activity through hydrogen bonding.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Bromo-1-propyl-1H-indole-4-carboxylic acid, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves bromination of the indole core followed by alkylation at the 1-position. For regioselective bromination, electrophilic substitution using N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) under controlled temperatures (0–25°C) is effective . Alkylation with propyl halides can be optimized via phase-transfer catalysis to enhance yield. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity (>98%). Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR for structural validation .
Q. How can solubility and stability profiles of this compound be experimentally determined under varying conditions?
- Methodological Answer : Solubility can be assessed using the shake-flask method in solvents (e.g., DMSO, methanol, PBS) at 25°C and 37°C, followed by UV-Vis spectrophotometry to quantify saturation points. Stability studies should include:
- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Photostability : Exposure to UV/visible light (ICH Q1B guidelines) with HPLC monitoring of degradation products.
- pH stability : Incubate in buffers (pH 1–10) and analyze via LC-MS for hydrolysis or isomerization .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?
- Methodological Answer : Discrepancies may arise from incomplete solvent or crystal-packing effects in simulations. To address this:
- Density Functional Theory (DFT) : Re-optimize calculations with explicit solvent models (e.g., COSMO) and compare with experimental X-ray crystallography data (e.g., dihedral angles, hydrogen bonding) .
- Kinetic Studies : Conduct time-resolved NMR or stopped-flow spectroscopy to validate reaction pathways predicted computationally.
- Statistical Analysis : Use multivariate regression to identify outliers in datasets and refine force-field parameters for molecular dynamics simulations .
Q. How can single-crystal X-ray diffraction elucidate the molecular conformation and intermolecular interactions of this compound?
- Methodological Answer : Grow crystals via slow evaporation (e.g., ethanol/water). Key steps include:
- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 293 K.
- Structure Refinement : Solve via direct methods (SHELXS) and refine with SHELXL. Analyze hydrogen-bonding patterns (e.g., O–H⋯O or N–H⋯O interactions) and π-π stacking distances to correlate with physicochemical properties (e.g., melting point, solubility) .
Q. What approaches are effective for studying structure-activity relationships (SAR) of halogenated indole derivatives in biological systems?
- Methodological Answer :
- Bioactivity Screening : Test against target enzymes (e.g., kinases, cytochrome P450) using fluorescence-based assays. Compare IC₅₀ values of this compound with analogs (e.g., 6-bromo-5-fluoro variants) to assess halogen effects .
- Molecular Docking : Perform AutoDock/Vina simulations to predict binding affinities. Validate with mutagenesis studies (e.g., alanine scanning) on key residues.
- Metabolic Stability : Use liver microsomes or hepatocytes to evaluate CYP450-mediated degradation, correlating substituent electronegativity with metabolic half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
